Azaspirene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

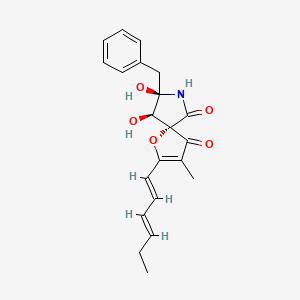

Azaspirene is a natural product found in Neosartorya with data available.

Aplicaciones Científicas De Investigación

Antiangiogenic Properties

Mechanism of Action

Azaspirene has been shown to inhibit angiogenesis, which is the formation of new blood vessels from pre-existing ones—a critical process in tumor growth and metastasis. Research indicates that this compound acts by blocking the vascular endothelial growth factor (VEGF) signaling pathway, particularly by inhibiting the activation of mitogen-activated protein kinase (MAPK) signaling in human umbilical vein endothelial cells (HUVECs) . This inhibition leads to a reduction in endothelial cell migration and tube formation, both essential steps in angiogenesis.

In Vivo Studies

In a series of in vivo experiments, this compound demonstrated significant antiangiogenic effects. For instance, in a chicken chorioallantoic membrane assay, this compound treatment resulted in a 23.6% to 45.3% reduction in tumor-induced blood vessel formation . Additionally, studies using murine models showed that this compound administration (at doses of 31.6 or 100 mg/kg) led to a decrease in tumor volume and blood vessel density without significant toxicity .

Development of this compound Analogs

Synthesis and Evaluation

Given the promising results from this compound, researchers have synthesized various analogs to enhance its therapeutic efficacy. These analogs have been designed to retain the core structure of this compound while modifying side chains to improve potency and reduce toxicity. For example, newly synthesized analogs were found to inhibit tumor growth and angiogenesis effectively in models of uterine carcinosarcoma .

Case Study: Uterine Carcinosarcoma

In one notable study, mice injected with FU-MMT-3 cells (a model for uterine carcinosarcoma) were treated with this compound analogs. The results showed a significant reduction in tumor growth compared to controls, with no apparent toxicity observed among treated subjects . These findings suggest that this compound analogs could serve as effective agents against highly angiogenic tumors.

Summary Table of this compound Applications

Propiedades

Fórmula molecular |

C21H23NO5 |

|---|---|

Peso molecular |

369.4 g/mol |

Nombre IUPAC |

(5S,8R,9R)-8-benzyl-2-[(1E,3E)-hexa-1,3-dienyl]-8,9-dihydroxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |

InChI |

InChI=1S/C21H23NO5/c1-3-4-5-9-12-16-14(2)17(23)21(27-16)18(24)20(26,22-19(21)25)13-15-10-7-6-8-11-15/h4-12,18,24,26H,3,13H2,1-2H3,(H,22,25)/b5-4+,12-9+/t18-,20+,21+/m0/s1 |

Clave InChI |

QLKGRMRPKQNCRR-XXPFWKOGSA-N |

SMILES isomérico |

CC/C=C/C=C/C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(CC3=CC=CC=C3)O)O)C |

SMILES canónico |

CCC=CC=CC1=C(C(=O)C2(O1)C(C(NC2=O)(CC3=CC=CC=C3)O)O)C |

Sinónimos |

azaspirene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.